molecular formula C28H30N4O6S2 B12053845 {2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile

{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile

Cat. No.: B12053845
M. Wt: 582.7 g/mol
InChI Key: RJTGGYOXILNZEP-UHFFFAOYSA-N
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Description

2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE is a complex organic compound with the molecular formula C28H30N4O6S2. It is known for its unique structure, which includes two morpholine sulfonyl groups attached to a fluorene backbone, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE typically involves multiple steps, starting with the preparation of the fluorene backbone. The morpholine sulfonyl groups are then introduced through sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful attachment of these groups.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The morpholine sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE exerts its effects is not well-documented. its interactions with molecular targets likely involve the morpholine sulfonyl groups and the fluorene backbone, which can participate in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,7-BIS(1-AZEPANYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE
  • 2-(2,7-BIS(1-PIPERIDINYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE
  • 2,7-BIS((2,6-DIMETHYL-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-ONE OXIME

Properties

Molecular Formula

C28H30N4O6S2

Molecular Weight

582.7 g/mol

IUPAC Name

2-[2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]fluoren-9-ylidene]propanedinitrile

InChI

InChI=1S/C28H30N4O6S2/c1-17-13-31(14-18(2)37-17)39(33,34)22-5-7-24-25-8-6-23(40(35,36)32-15-19(3)38-20(4)16-32)10-27(25)28(26(24)9-22)21(11-29)12-30/h5-10,17-20H,13-16H2,1-4H3

InChI Key

RJTGGYOXILNZEP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C

Origin of Product

United States

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